Ethyl methacrylate

Description

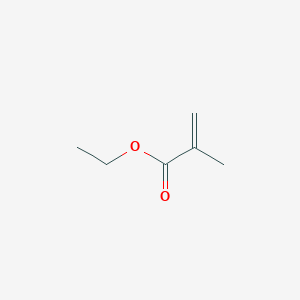

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPCQIBBMFXVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2, Array | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-42-3, 26814-01-7, 26814-02-8 | |

| Record name | Poly(ethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic poly(ethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26814-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic poly(ethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26814-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025308 | |

| Record name | Ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor. | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151 | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94 | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, liquid | |

CAS No. |

97-63-2, 9003-42-3 | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80F70CLT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-103 °F (NTP, 1992), -75 °C, -103 °F | |

| Record name | ETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL METHACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/848 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Ethyl methacrylate (B99206) (EMA) is a versatile monomer crucial for the synthesis of a wide array of polymers with applications spanning from medical devices and dental prosthetics to coatings and adhesives.[1][2] Its synthesis is a cornerstone of polymer chemistry, and a thorough understanding of its production methods is paramount for researchers and professionals in drug development and material science. This technical guide provides a detailed overview of the core synthesis methods for ethyl methacrylate, complete with experimental protocols, quantitative data for comparison, and visual representations of reaction pathways.

Core Synthesis Methodologies

The industrial production of this compound primarily relies on two key chemical reactions: the direct esterification of methacrylic acid with ethanol (B145695) and the transesterification of another methacrylate ester, typically mthis compound, with ethanol.[3][4]

Direct Esterification of Methacrylic Acid with Ethanol

This classic approach involves the reaction of methacrylic acid (MAA) with ethanol in the presence of an acid catalyst to produce this compound and water.[5] The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the desired ester.

Reaction Pathway:

Methacrylic Acid + Ethanol ⇌ this compound + Water

A variety of acid catalysts can be employed, including mineral acids like sulfuric acid, organic acids such as p-toluenesulfonic acid, and solid acid catalysts like cation exchange resins.[6] The choice of catalyst influences the reaction rate, temperature, and the need for subsequent neutralization steps.[5]

Transesterification of Mthis compound with Ethanol

Transesterification offers an alternative route to this compound, starting from a different ester, most commonly mthis compound (MMA).[3] This process involves the exchange of the alkyl group of the ester with the alkyl group of an alcohol in the presence of a catalyst.[7]

Reaction Pathway:

Mthis compound + Ethanol ⇌ this compound + Methanol (B129727)

This method is advantageous when mthis compound is a more readily available or cost-effective starting material. Catalysts for this reaction can be acidic or basic, with organotin compounds and titanium alcoholates being particularly effective.[3][8][9] The removal of the methanol byproduct is necessary to shift the reaction equilibrium towards the product.

Comparative Analysis of Synthesis Parameters

The selection of a synthesis method often depends on factors such as catalyst efficiency, reaction time, temperature, and achievable conversion rates. The following tables summarize key quantitative data from various cited experimental protocols.

| Method | Catalyst | Molar Ratio (MAA:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield |

| Direct Esterification | Sodium Pyrosulfate | 1:2.7 (approx.) | 85-105 | 8 | 92.0% conversion of MAA |

| Direct Esterification | Sulfuric Acid | 1:1.1 (approx.) | ~118 | 20 | 98.5% conversion |

| Direct Esterification | Benzene Sulfonic Acid | 1:1.1 (approx.) | 125 | 24 | Yield: 388g EMA from 300g MAA/h |

| Direct Esterification | p-Toluene Sulfonic Acid | 1:1.1 (approx.) | 125 | - | 99% of theory |

Table 1: Quantitative Data for Direct Esterification of Methacrylic Acid

| Method | Catalyst | Molar Ratio (MMA:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield |

| Transesterification | Organic Tin or Titanium Catalysts | 1:1 to 1:5 | 85-105 | >30 (typically) | - |

| Transesterification | Unspecified "selected catalyst" | 1:1 to 1:5 | 85-105 | 6-8 | >90% single-pass conversion of MMA |

| Transesterification | Di-n-butyltin oxide | - | Reflux | - | - |

| Transesterification | Titanium Isopropylate | 2.5:1 (MMA:DMAE) | 90-110 | 5 | 97.99% yield of DMAEA |

*Data for N,N-dimethylaminothis compound (DMAEA) synthesis is included for catalyst comparison.

Table 2: Quantitative Data for Transesterification

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature.

Protocol 1: Direct Esterification using Sodium Pyrosulfate

Materials:

-

Methacrylic acid (258g)

-

Absolute ethanol (414g)

-

Sodium pyrosulfate (catalyst, 8g)[5]

-

2,2,6,6-tetramethyl-4-hydroxy piperidine-1-oxygen NO free radical (polymerization inhibitor, 0.18g)[5]

Procedure:

-

Charge a reaction kettle with methacrylic acid, absolute ethanol, the polymerization inhibitor, and the sodium pyrosulfate catalyst.[5]

-

Heat the mixture to a reaction temperature of 85-105°C.[5]

-

Continuously remove the water-ethanol azeotrope that forms during the reaction using an azeotropic rectification column, maintaining a column top temperature of 76-78°C.[5]

-

Continue the reaction for 8 hours.[5]

-

After the reaction period, analyze the reaction solution to determine the conversion of methacrylic acid. The reported conversion is 92.0%.[5]

Protocol 2: Continuous Direct Esterification using Sulfuric Acid

Materials:

-

Methacrylic acid

-

Ethanol

-

Concentrated sulfuric acid (catalyst)

-

Air (for bubbling)

Procedure:

-

Establish a sump phase in an esterification reactor containing 400g of methacrylic acid and 100g of concentrated sulfuric acid.[10]

-

Heat the reactor to approximately 118°C under a pressure of 250 mm Hg.[10]

-

Continuously introduce ethanol (320 ml/h) and methacrylic acid (420 ml/h) into the reactor for 20 hours, maintaining a molar ratio of approximately 1.0:0.9 (ethanol:methacrylic acid).[10]

-

Simultaneously bubble air into the reaction mixture.[10]

-

Continuously draw off the esterification distillate at a head temperature of 74°C / 250 mm Hg.[10]

-

After 20 hours, terminate the run and separate the collected distillate into aqueous and organic layers for analysis and purification. A 98.5% conversion was reported.[10]

Protocol 3: Transesterification of Mthis compound

Materials:

-

Mthis compound

-

Anhydrous ethanol

-

Catalyst (e.g., organic tin or titanium compounds)[3]

-

Polymerization inhibitor

Procedure:

-

In a reaction vessel, combine mthis compound and anhydrous ethanol in a molar ratio of 1:1 to 5:1.[3]

-

Add a catalyst in a mass ratio of 0.3%-5% of the total mass of the reactants.[3]

-

Add a polymerization inhibitor in a mass ratio of 0.005%-0.2% of the total mass of the reactants.[3]

-

Heat the reaction mixture to a controlled temperature of 85-105°C.[3]

-

Maintain the top temperature of the distillation column at 76-78°C to remove the methanol byproduct.[3]

-

The reaction is reported to proceed for 6-8 hours, achieving a single-pass conversion of mthis compound greater than 90%.[3]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Direct esterification of methacrylic acid with ethanol.

References

- 1. Exploring The Growing this compound (EMA) Market And Its Diverse Applications - BLi-T [blitchem.com]

- 2. This compound — Methacrylate Producers Association, Inc. [mpausa.org]

- 3. Page loading... [guidechem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. CN102766049A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. JPH03190841A - Production of ethyl acrylate or this compound - Google Patents [patents.google.com]

- 7. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)this compound with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 10. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Properties of Poly(ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethyl methacrylate) (PEMA) is a versatile acrylic polymer with a wide range of applications in the pharmaceutical sciences, including as a coating agent for controlled-release drug formulations, a matrix material in transdermal patches, and a component of bone cements. Its biocompatibility, tunable mechanical properties, and ease of processing make it an attractive material for drug delivery and medical device development. A thorough understanding of its physical properties is paramount for designing and optimizing PEMA-based systems for specific therapeutic applications. This technical guide provides a comprehensive overview of the core physical properties of PEMA, detailed experimental protocols for their characterization, and a visual representation of the interplay between its synthesis and resulting material characteristics.

Core Physical Properties of Poly(this compound)

The physical properties of PEMA can vary depending on factors such as molecular weight, polydispersity, and the presence of any comonomers or additives. The following table summarizes typical values for key physical properties of PEMA.

| Property | Value |

| Molecular Weight (Mw) | 250,000 - 515,000 g/mol (by GPC) |

| Density | 1.11 g/cm³ at 25°C |

| Refractive Index (n) | 1.485 (at 20°C, 589 nm) |

| Glass Transition (Tg) | 63 - 70°C |

| Tensile Strength | 30 - 50 MPa |

| Young's Modulus | 1.5 - 3.0 GPa |

| Elongation at Break | 2 - 10% |

| Water Solubility | Insoluble |

| Solubility in Organics | Soluble in acetone, benzene, chloroform, methyl ethyl ketone (MEK), tetrahydrofuran (B95107) (THF), and toluene. |

Experimental Protocols

Accurate and reproducible characterization of PEMA's physical properties is essential for quality control and research and development. Below are detailed methodologies for determining the key properties listed above.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PEMA.

Apparatus:

-

Gel Permeation Chromatograph (GPC) system equipped with a refractive index (RI) detector.

-

GPC columns suitable for the analysis of polymers in the molecular weight range of PEMA (e.g., polystyrene-divinylbenzene based columns).

-

Volumetric flasks, pipettes, and syringes with 0.2 µm filters.

Reagents:

-

Tetrahydrofuran (THF), HPLC grade, as the mobile phase.

-

PEMA sample.

-

Polystyrene or poly(mthis compound) standards of narrow molecular weight distribution for calibration.

Procedure:

-

Mobile Phase Preparation: Prepare a sufficient volume of THF and degas it prior to use.

-

Calibration:

-

Prepare a series of solutions of the molecular weight standards in THF at known concentrations (e.g., 1 mg/mL).

-

Inject the standard solutions into the GPC system.

-

Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the PEMA sample in THF to a known concentration (e.g., 1-2 mg/mL).

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Analysis:

-

Inject the filtered PEMA solution into the GPC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, determine the Mn, Mw, and PDI of the PEMA sample from its chromatogram.

-

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of PEMA.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Hermetic aluminum pans and lids.

-

Crimper for sealing the pans.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the PEMA sample into an aluminum DSC pan.

-

Seal the pan hermetically using a crimper.

-

Prepare an empty sealed aluminum pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10-20°C/min) to erase any prior thermal history.

-

Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample to a temperature well below its Tg (e.g., 0°C) at a controlled rate (e.g., 10-20°C/min).

-

Heat the sample again at a controlled rate (e.g., 10-20°C/min) through the glass transition region.

-

-

Data Analysis:

-

The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

-

Density Measurement by Pycnometry

Objective: To determine the density of PEMA.

Apparatus:

-

Pycnometer of a known volume.

-

Analytical balance.

-

A liquid in which PEMA is insoluble (e.g., water or isopropanol).

Procedure:

-

Weigh the clean and dry pycnometer (W1).

-

Place a known mass of the PEMA sample into the pycnometer and weigh it (W2).

-

Fill the pycnometer containing the sample with the non-solvent liquid, ensuring no air bubbles are trapped, and weigh it (W3).

-

Empty and clean the pycnometer, then fill it with the non-solvent liquid only and weigh it (W4).

-

Calculation: The density of the PEMA sample (ρ) is calculated using the following formula: ρ = [(W2 - W1) * ρ_liquid] / [(W4 - W1) - (W3 - W2)] where ρ_liquid is the density of the non-solvent liquid at the experimental temperature.

Refractive Index Measurement

Objective: To determine the refractive index of PEMA.

Apparatus:

-

Abbe refractometer or an ellipsometer.

-

A light source with a known wavelength (e.g., sodium D-line at 589 nm).

Procedure (using Abbe Refractometer for a film):

-

Prepare a thin, flat, and smooth film of PEMA.

-

Place a small drop of a contact liquid with a refractive index higher than that of PEMA on the prism of the refractometer.

-

Place the PEMA film on top of the contact liquid.

-

Illuminate the sample and adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

Mechanical Properties by Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of PEMA.

Apparatus:

-

Universal Testing Machine (UTM) equipped with a suitable load cell.

-

Extensometer for accurate strain measurement.

-

Specimen grips.

-

Molding or machining equipment to prepare standardized test specimens.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2][3][4][5][6][7][8]

Procedure:

-

Specimen Preparation: Prepare dumbbell-shaped specimens of PEMA according to the dimensions specified in ASTM D638 (e.g., Type I or Type V).[1][8]

-

Testing:

-

Mount the specimen securely in the grips of the UTM.

-

Attach the extensometer to the gauge section of the specimen.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

-

Data Analysis:

-

Record the load versus elongation data.

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

-

Relationship Between Synthesis and Physical Properties

The physical properties of PEMA are intrinsically linked to its molecular architecture, which is determined by the synthesis method. Free-radical polymerization and anionic polymerization are common methods for producing PEMA, each offering different levels of control over the polymer's characteristics.

Caption: Relationship between PEMA synthesis, molecular characteristics, and physical properties.

This diagram illustrates that the choice of synthesis method directly influences the molecular weight and polydispersity of the resulting PEMA. Anionic polymerization generally affords greater control, leading to polymers with a narrow molecular weight distribution, which in turn can enhance mechanical properties. Higher molecular weight PEMA typically exhibits a higher glass transition temperature and improved mechanical strength. While density and refractive index are less dependent on molecular weight in the high polymer range, they are fundamental characteristics of the material.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of poly(this compound), along with comprehensive experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with PEMA. A thorough understanding and precise measurement of these properties are critical for the successful design, optimization, and quality control of PEMA-based products in the pharmaceutical and biomedical fields. The relationship between the synthesis process and the final physical properties underscores the importance of a holistic approach to material design and characterization.

References

- 1. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]

- 2. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]

- 3. zwickroell.com [zwickroell.com]

- 4. plastics.ulprospector.com [plastics.ulprospector.com]

- 5. ASTM D638 Plastic Tensile Testing | CubeTen Automation [labscubed.com]

- 6. infinitalab.com [infinitalab.com]

- 7. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]

- 8. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]

Navigating the Laboratory Landscape: A Comprehensive Technical Guide to Ethyl Methacrylate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Ethyl methacrylate (B99206) (EMA), a versatile monomer integral to the synthesis of a wide array of polymers, is a common reagent in research, development, and manufacturing within the pharmaceutical and materials science sectors. Its utility, however, is matched by a set of inherent hazards that necessitate a robust understanding of its properties and strict adherence to safety protocols. This in-depth guide provides a technical overview of the safe handling of ethyl methacrylate in a laboratory setting, encompassing its chemical and physical properties, associated hazards, control measures, and emergency procedures.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage, handling, and emergency response procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Acrid, irritating | [3][4] |

| Boiling Point | 118-119 °C (244-246 °F) | [2][5][6] |

| Melting Point | -75 °C (-103 °F) | [2][5] |

| Flash Point | 15 °C (59 °F) (closed cup) | [7] |

| Vapor Pressure | 21 mmHg at 20 °C | [8] |

| Vapor Density | 3.94 (Air = 1) | [8] |

| Specific Gravity | 0.912 at 20 °C | [6] |

| Solubility in Water | 5.4 g/L at 25 °C | [6] |

| Autoignition Temperature | 392 °C (738 °F) | [7] |

Section 2: Hazard Identification and Toxicology

This compound is classified as a hazardous substance with multiple risk factors that must be managed to ensure laboratory safety. The primary hazards are its flammability and its potential to cause adverse health effects upon exposure.[4]

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquid | Category 2 | Danger | H225: Highly flammable liquid and vapor.[1][7] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][7] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][7] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation.[1][7] |

Toxicological Summary:

-

Inhalation: Vapors can irritate the respiratory tract, causing coughing and shortness of breath.[4] High concentrations may lead to dizziness, lightheadedness, and central nervous system depression.[4]

-

Skin Contact: Causes skin irritation.[1][7] Prolonged or repeated contact can lead to allergic contact dermatitis (skin sensitization), where subsequent exposures to even small amounts can trigger a rash.[4][7]

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and tearing.[1][7]

-

Ingestion: May cause irritation of the mouth and stomach.[9]

-

Chronic Exposure: Repeated exposure may have effects on the nervous system.[4] this compound is also considered a teratogen in high concentrations based on animal studies.[10]

Section 3: Safe Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to minimizing the risks associated with this compound.

Hierarchy of Controls

The most effective way to manage the risks of this compound is to apply the hierarchy of controls, prioritizing the most effective measures.

Caption: Hierarchy of controls for managing this compound exposure.

Standard Laboratory Workflow

A standardized workflow ensures that safety is integrated into every step of a procedure involving this compound.

Caption: Standard operating procedure for this compound use.

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4][11]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]

-

Ground and bond containers during transfer to prevent static discharge.[1][5]

-

Ensure the presence of an inhibitor (like hydroquinone (B1673460) monomethyl ether - MEHQ) to prevent polymerization, which can be violent.[7] Do not store under an inert atmosphere as the inhibitor requires oxygen to be effective.[4]

Section 4: Personal Protective Equipment (PPE)

The last line of defense against exposure is the correct use of appropriate PPE.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Butyl rubber and Viton have been shown to provide good protection. Nitrile gloves may offer some protection for short-duration tasks, but breakthrough times can be short.[12] Always inspect gloves for signs of degradation before and during use.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Section 5: Emergency Procedures

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Response

A clear and practiced emergency response plan is crucial for managing spills.

Caption: Emergency response workflow for an this compound spill.

-

Small Spills: Absorb with a non-combustible material like sand, vermiculite, or other inert absorbent and place in a sealed container for disposal.[4][5]

-

Large Spills: Evacuate the area immediately.[4] Remove all ignition sources.[4] Contain the spill if possible without risk. Use a vapor-suppressing foam to reduce vapors.[13] Contact your institution's environmental health and safety department.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[4] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

Section 6: Experimental Protocols

Workplace Air Monitoring

Monitoring the concentration of this compound in the laboratory air is crucial to ensure that engineering controls are effective and that exposures are below established occupational exposure limits (OELs). While OSHA has not established a permissible exposure limit (PEL) for this compound, other organizations have recommended OELs, which are generally in the range of 25-100 ppm.[14]

NIOSH Method 2537 for Methyl and this compound:

This method provides a detailed protocol for the collection and analysis of airborne this compound.

-

Principle: A known volume of air is drawn through a solid sorbent tube (XAD-2) to trap the this compound vapors. The sample is then desorbed with carbon disulfide and analyzed by gas chromatography with a flame ionization detector (GC-FID).[3][4]

-

Apparatus:

-

Sampling Procedure:

-

Calibrate the personal sampling pump with a representative sampler in line.[4]

-

Break the ends of the sorbent tube immediately before sampling.[4]

-

Attach the tube to the sampling pump with flexible tubing, ensuring the air is drawn through the larger (400 mg) section first.[4]

-

Sample at a known flow rate for a total sample size of 1 to 8 liters.[4]

-

After sampling, cap the tube and pack it securely for shipment to the analytical laboratory. Samples should be shipped on dry ice.[4]

-

-

Sample Preparation and Analysis:

Protective Glove Permeation Testing

Selecting the appropriate gloves requires data on how quickly this compound can permeate the glove material. The standard test method for this is ASTM F739.

ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact:

-

Principle: This test measures the breakthrough time and permeation rate of a chemical through a protective material. A specimen of the glove material is placed in a test cell, creating a barrier between a challenge liquid (this compound) and a collection medium (gas or liquid). The collection medium is continuously monitored for the presence of the chemical.[7]

-

Apparatus:

-

Permeation test cell.[9]

-

Analytical equipment capable of detecting low concentrations of this compound in the collection medium (e.g., gas chromatograph).

-

-

Procedure:

-

A sample of the glove material is clamped into the permeation cell.[9]

-

The outer surface of the material is exposed to this compound (the challenge chemical).[7]

-

A collection medium (typically nitrogen gas or water) is circulated on the inner side of the material.[9]

-

The collection medium is periodically analyzed to detect the presence of the permeated chemical.[7]

-

-

Key Metrics:

Section 7: Waste Disposal

All this compound waste, including contaminated absorbents and PPE, must be handled as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix with other waste streams unless specifically instructed to do so by your institution's hazardous waste protocols.

-

Arrange for disposal through your institution's environmental health and safety department in accordance with local, state, and federal regulations.

By integrating the information and protocols outlined in this guide into standard laboratory practice, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. standardsafety.com [standardsafety.com]

- 3. Analytical Method [keikaventures.com]

- 4. cdc.gov [cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. "ASTM F739-20: Permeation Testing of Protective Clothing Materials" [bsbedge.com]

- 7. matestlabs.com [matestlabs.com]

- 8. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. osha.gov [osha.gov]

- 11. osha.gov [osha.gov]

- 12. longchangchemical.com [longchangchemical.com]

- 13. osha.gov [osha.gov]

- 14. researchgate.net [researchgate.net]

- 15. business.medtecs.com [business.medtecs.com]

Biocompatibility of ethyl methacrylate-based polymers

An In-depth Technical Guide on the Biocompatibility of Ethyl Methacrylate-Based Polymers

Introduction

Ethyl methacrylate (B99206) (EMA)-based polymers are a class of synthetic materials with broad applications in the medical and dental fields, owing to their desirable physical and chemical properties. They are integral components of bone cements, dental prosthetics, and drug delivery systems.[1][2] For any material intended for biomedical application, a thorough evaluation of its biocompatibility is paramount. Biocompatibility refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[2][3] This technical guide provides a comprehensive overview of the biocompatibility of EMA-based polymers, with a focus on cytotoxicity, genotoxicity, inflammatory responses, and hemocompatibility. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of these biomaterials.

Core Aspects of Biocompatibility

The biological evaluation of medical devices and materials is guided by the International Organization for Standardization (ISO) 10993 series of standards.[3][4][5][6] These standards outline a framework for assessing the potential risks associated with medical devices, categorizing them based on the nature and duration of body contact.[3] Key biocompatibility endpoints relevant to EMA-based polymers include:

-

Cytotoxicity: The potential of a material to cause cell damage or death.[5]

-

Genotoxicity: The potential of a material to damage the genetic material (DNA) of cells.[7]

-

Inflammatory Response: The local tissue reaction to an implanted material.[8][9]

-

Hemocompatibility: The interaction of a material with blood and its components.[10][11]

Biocompatibility Profile of this compound-Based Polymers

The biocompatibility of EMA-based polymers is largely influenced by the presence of unreacted EMA monomer, which can leach out from the polymer matrix.[9][12][13] The degree of polymerization is a critical factor, with properly cured polymers exhibiting lower levels of leachable monomers and, consequently, better biocompatibility.[12][13][14]

Cytotoxicity

Residual monomers, such as EMA and other methacrylates like 2-hydroxythis compound (HEMA) and triethylene glycol dimethacrylate (TEGDMA), are known to be cytotoxic.[15][16] Studies have shown that extracts from freshly polymerized methacrylate resins can induce significant cytotoxicity in cell cultures.[15][17] For instance, HEMA has been shown to induce apoptosis and cytotoxicity in macrophages in a concentration-dependent manner.[16] However, some modified EMA-based copolymers have demonstrated low cytotoxicity, making them promising for applications like DNA transfection.[18][19][20]

Genotoxicity

The genotoxicity of this compound has been investigated with mixed results.[21][22] While some in vitro assays, such as the L5178Y mouse lymphoma cell assay, have shown positive evidence of mutagenicity, other tests, like the Ames test, have been negative.[7][22] It is suggested that the positive responses observed in some in vitro clastogenicity studies are associated with high cellular toxicity.[7] Overall, the data from in vivo studies support the assessment that EMA and related methacrylate esters do not have significant genotoxic potential.[7]

Inflammatory Response

When implanted in vivo, EMA-based materials, like their polymthis compound (PMMA) counterparts, can elicit a foreign body reaction.[23] This is a normal physiological response to implanted materials and is characterized by the presence of inflammatory cells and the formation of a fibrous capsule around the implant.[23] The leached, unreacted monomer from the polymer can contribute to inflammation and bone necrosis.[9] Studies have shown that exposure of peripheral blood mononuclear cells (PBMCs) to EMA can lead to an increased production of the pro-inflammatory cytokine IL-8.[24]

Hemocompatibility

The interaction of EMA-based polymers with blood is a critical consideration for cardiovascular and other blood-contacting applications. Copolymers of hydroxyethyl (B10761427) methacrylate (HEMA) and mthis compound (MMA) have been studied for their hemocompatibility.[10] These studies have shown that increasing the HEMA fraction in the copolymer leads to a significant decrease in platelet adhesion and aggregation.[10] The release of serotonin (B10506) and thromboxane (B8750289) A2 by platelets also decreases with a higher HEMA content.[10] On the other hand, cationic polymers like poly(2-dimethylamino-ethylmethacrylate) (PDMAEMA) have been shown to interact strongly with red blood cells, which can affect their hemocompatibility.[11]

Data Presentation

Table 1: Cytotoxicity of Methacrylate-Based Materials

| Material/Monomer | Cell Line | Assay | Key Findings | Reference |

| This compound (EMA) | Human PBMCs | Cell Viability | 90-95% viability at 500 and 1000 µM. | [24] |

| 2-Hydroxythis compound (HEMA) | Human PBMCs | Cell Viability | 90-95% viability at 500 and 1000 µM. | [24] |

| Triethylene Glycol Dimethacrylate (TEGDMA) | Human PBMCs | Cell Viability | 90-95% viability at 500 and 1000 µM. | [24] |

| Diethylene Glycol Diacrylate (DEGDA) | Human PBMCs | Cell Viability | <50% viability at 500 and 1000 µM. | [24] |

| Methacrylate-based Resin Sealers (Freshly Mixed) | L929 fibroblasts | MTS Assay | Cell viability: SB-C&B (66.0%), SB-RC (55.5%), Meta (10.6%), AH+ (8.9%). | [17] |

| Methacrylate-based Resin Sealers (Set) | L929 fibroblasts | MTS Assay | Cell viability: SB-C&B (100%), SB-RC (81.8%), Meta (24.9%), AH+ (23.6%). | [17] |

| Degradable PHEMA-based polymers | Not specified | Cell Viability | >80% viability at high polymer concentrations (100 mg/mL). | [25][26] |

Table 2: Genotoxicity of this compound

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [7][22] |

| L5178Y Mouse Lymphoma Cell Assay | Mouse lymphoma cells | Positive | [7][22] |

| In vivo studies | Not specified | Negative | [7] |

Table 3: Hemocompatibility of HEMA-MMA Copolymers

| HEMA Fraction | Platelet Adhesion | Serotonin Release | Thromboxane A2 Release | Reference |

| Increasing | Decreased | Decreased | Decreased | [10] |